molecular formula C15H10Br2O B14346368 2-Propen-1-one, 1,3-bis(3-bromophenyl)- CAS No. 93432-34-9

2-Propen-1-one, 1,3-bis(3-bromophenyl)-

Cat. No.: B14346368
CAS No.: 93432-34-9
M. Wt: 366.05 g/mol
InChI Key: JXGSLQSRRBHTMB-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1,3-bis(3-bromophenyl)-, also known as 1,3-bis(3-bromophenyl)prop-2-en-1-one, is an organic compound with the molecular formula C15H10Br2O. This compound belongs to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1,3-bis(3-bromophenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 3-bromobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods

While specific industrial production methods for 2-Propen-1-one, 1,3-bis(3-bromophenyl)- are not widely documented, the general approach involves scaling up the Claisen-Schmidt condensation reaction. This may include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1,3-bis(3-bromophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Propen-1-one, 1,3-bis(3-bromophenyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1,3-bis(3-bromophenyl)- involves its interaction with molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzymes and other proteins, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propen-1-one, 1,3-bis(3-bromophenyl)- is unique due to the presence of bromine atoms on both phenyl rings, which can influence its reactivity and biological activity. The bromine atoms can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1,3-bis(3-bromophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Br2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGSLQSRRBHTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345273
Record name 2-Propen-1-one, 1,3-bis(3-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93432-34-9
Record name 2-Propen-1-one, 1,3-bis(3-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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